molecular formula C30H60N2O2 B14571727 N,N'-(Ethane-1,2-diyl)bis(N-ethyldodecanamide) CAS No. 61797-50-0

N,N'-(Ethane-1,2-diyl)bis(N-ethyldodecanamide)

Cat. No.: B14571727
CAS No.: 61797-50-0
M. Wt: 480.8 g/mol
InChI Key: WVBDNCIRJHOZSS-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecanamide): is a synthetic organic compound characterized by the presence of two long alkyl chains attached to an ethane-1,2-diyl backbone. This compound is part of the amide family and is known for its surfactant properties, making it useful in various industrial applications.

Properties

CAS No.

61797-50-0

Molecular Formula

C30H60N2O2

Molecular Weight

480.8 g/mol

IUPAC Name

N-[2-[dodecanoyl(ethyl)amino]ethyl]-N-ethyldodecanamide

InChI

InChI=1S/C30H60N2O2/c1-5-9-11-13-15-17-19-21-23-25-29(33)31(7-3)27-28-32(8-4)30(34)26-24-22-20-18-16-14-12-10-6-2/h5-28H2,1-4H3

InChI Key

WVBDNCIRJHOZSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(CC)CCN(CC)C(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecanamide) typically involves the reaction of ethylenediamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine groups of ethylenediamine attack the carbonyl carbon of dodecanoyl chloride, forming the amide bonds.

Industrial Production Methods: In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecanamide) can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecanamide) can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Dodecanoic acid and ethylenediamine derivatives.

    Reduction: N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecylamine).

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecanamide) is used as a surfactant in chemical reactions to enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology: In biological research, this compound is employed as a detergent to solubilize membrane proteins, facilitating their study and characterization.

Medicine: The compound’s surfactant properties make it useful in the formulation of drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.

Industry: N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecanamide) is used in the production of personal care products, such as shampoos and conditioners, due to its ability to stabilize emulsions and improve the texture of formulations.

Mechanism of Action

The primary mechanism by which N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecanamide) exerts its effects is through its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chains with the oil phase and its hydrophilic amide groups with the water phase. This alignment stabilizes emulsions and enhances the solubility of hydrophobic compounds.

Comparison with Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has shorter alkyl chains and is used primarily in organic synthesis as a reagent.

    N,N’-(Ethane-1,2-diyl)bis(benzamide): This compound contains aromatic rings and is used in biological research for its potential therapeutic properties.

    N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide): This compound has sulfonamide groups and is used in medicinal chemistry for its antibacterial properties.

Uniqueness: N,N’-(Ethane-1,2-diyl)bis(N-ethyldodecanamide) is unique due to its long alkyl chains, which impart strong surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds.

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